Stereochemical Configuration and Computed Lipophilicity Against a Regioisomer
A direct comparison of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane with its 6-substituted regioisomer reveals a notable difference in computed lipophilicity. This differentiation is critical because lipophilicity (logP) is a key driver of a compound's ADME profile, protein binding, and promiscuity. The target compound's higher XLogP3-AA indicates it would impart greater lipophilicity to a lead molecule compared to the 6-CF3 isomer [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 [1] |
| Comparator Or Baseline | 6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane (CAS 1258650-79-1): logP = 0.783 [2] |
| Quantified Difference | A difference of approximately +0.8 logP units. |
| Conditions | Values are computed properties from PubChem (XLogP3-AA) and a vendor database, respectively. No experimental confirmation is available. |
Why This Matters
Selection of the 7-CF3 over the 6-CF3 regioisomer is mandatory for achieving higher lipophilicity in the derived final compound, a critical parameter in medicinal chemistry optimization.
- [1] PubChem. (2026). Compound Summary for CID 50989351, (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane. National Center for Biotechnology Information. View Source
- [2] 6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane. ChemBase. Retrieved April 30, 2026. View Source
